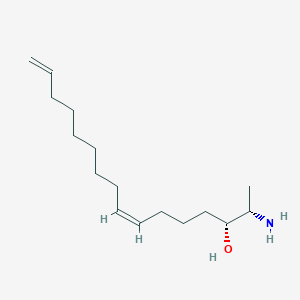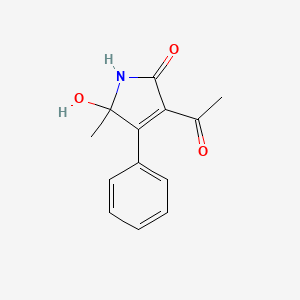
Obscuraminol B
Overview
Description
Obscuraminol B is a semiochemical compound with the molecular formula C16H31NO and a molecular weight of 253.42 g/mol . It is a naturally occurring amino alcohol that plays a role in chemical communication within certain marine species, particularly the ascidian Pseudodistoma obscurum . This compound is part of a broader class of sphingoid bases, which are known for their involvement in cellular signaling and structural functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Obscuraminol B typically involves the stereocontrolled construction of decahydroquinoline ring systems. This process can be complex due to the need to maintain the configuration of multiple double bonds. One common synthetic route involves the use of L- or D-alanine and corresponding unsaturated fatty acids, following a pathway similar to sphingosine biosynthesis .
Industrial Production Methods: the compound can be synthesized in the laboratory using standard organic synthesis techniques, including the use of samarium diiodide (SmI2) for reductive coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Obscuraminol B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl groups, to the molecule.
Reduction: Reductive reactions can be used to modify the double bonds within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under controlled conditions.
Reduction: Samarium diiodide (SmI2) is a common reagent for reductive coupling reactions.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated analogs of this compound.
Scientific Research Applications
Obscuraminol B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Obscuraminol B involves its interaction with specific molecular targets and pathways. It is known to block neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . This blocking action can lead to various biological effects, including cytotoxicity against certain cancer cell lines and potential therapeutic applications in nicotinic receptor-based therapies .
Comparison with Similar Compounds
Obscuraminol B is part of a broader class of sphingoid bases and related amino alcohols. Similar compounds include:
Obscuraminol A: Another naturally occurring sphingoid base with a similar structure and biosynthetic pathway.
Sphingosine: A well-known sphingoid base involved in cellular signaling and structural functions.
Crucigasterins: Highly unsaturated amino alcohols with similar biosynthetic origins.
Uniqueness: this compound is unique due to its specific role in marine chemical communication and its potential therapeutic applications. Its ability to block neuronal nicotinic acetylcholine receptors sets it apart from other sphingoid bases, making it a compound of interest for further research .
Properties
IUPAC Name |
(2S,3R,7Z)-2-aminohexadeca-7,15-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,10-11,15-16,18H,1,4-9,12-14,17H2,2H3/b11-10-/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUFOQOJRNRZNB-JVSIQZEQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC=CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCC/C=C\CCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036447.png)




![2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3036454.png)
![2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036455.png)


![2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide](/img/structure/B3036460.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide](/img/structure/B3036462.png)



